2-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine
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Overview
Description
2-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine is a complex organic compound that features a piperidine ring substituted with a nitro group, a trimethoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine can be achieved through a multi-step process:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with cyanogen bromide to yield the oxadiazole ring.
Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Coupling Reaction: The oxadiazole derivative is then coupled with the nitrated aromatic compound using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Piperidine Substitution: Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, where the nitro group is displaced by the piperidine moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly for targeting neurological disorders due to the presence of the piperidine ring.
Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study the interactions of nitroaromatic compounds with biological systems.
Industrial Applications: The compound’s unique structure may find applications in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine depends on its application:
Medicinal Chemistry: The compound may interact with neurotransmitter receptors or enzymes in the brain, modulating their activity and leading to therapeutic effects.
Material Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-5-yl]phenyl}piperidine: Similar structure but with a triazole ring instead of an oxadiazole ring.
2-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]phenyl}piperidine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in 2-Methyl-1-{2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}piperidine imparts unique electronic properties, making it particularly suitable for applications in organic electronics. Additionally, the combination of the nitro group and the piperidine ring may enhance its biological activity compared to similar compounds.
Properties
IUPAC Name |
5-[4-(2-methylpiperidin-1-yl)-3-nitrophenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6/c1-14-7-5-6-10-26(14)17-9-8-15(11-18(17)27(28)29)23-24-22(25-33-23)16-12-19(30-2)21(32-4)20(13-16)31-3/h8-9,11-14H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMQKLQDDAAMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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